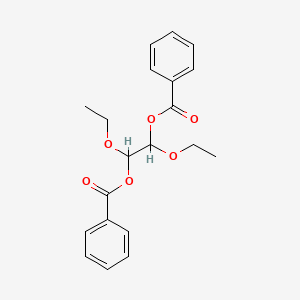

(2-Benzoyloxy-1,2-diethoxyethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5435-11-0 |

|---|---|

Molecular Formula |

C20H22O6 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(2-benzoyloxy-1,2-diethoxyethyl) benzoate |

InChI |

InChI=1S/C20H22O6/c1-3-23-19(25-17(21)15-11-7-5-8-12-15)20(24-4-2)26-18(22)16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3 |

InChI Key |

NCZHAMBHWVRCFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoyloxy 1,2 Diethoxyethyl Benzoate

Established Synthetic Pathways

The traditional synthesis of (2-Benzoyloxy-1,2-diethoxyethyl)benzoate hinges on a multi-step process that begins with a simple C2 precursor and culminates in a double acylation reaction. This pathway relies on the sequential derivatization of a precursor to form the necessary 1,2-diethoxy-1,2-ethanediol backbone, which is then esterified.

The foundational precursor for the target molecule is 1,2-diethoxy-1,2-ethanediol. A conceptual pathway to this intermediate begins with ethylene (B1197577) glycol. Ethylene glycol can be oxidized to form glycolaldehyde (B1209225) (2-hydroxyacetaldehyde), a key C2 building block. nih.gov Subsequent chemical transformations would be required to introduce the two ethoxy groups at the C1 and C2 positions, followed by the formation of the diol. This multi-step process ultimately yields the 1,2-diethoxy-1,2-ethanediol precursor required for the final esterification step.

The pivotal step in the synthesis is the acylation of the 1,2-diethoxy-1,2-ethanediol precursor. This is typically achieved through reaction with benzoyl chloride. In this reaction, the nucleophilic oxygen atoms of the primary and secondary hydroxyl groups on the diol attack the electrophilic carbonyl carbon of two equivalents of benzoyl chloride. This results in the formation of two ester linkages and the elimination of two molecules of hydrochloric acid (HCl), yielding the final product, this compound. The use of acyl halides like benzoyl chloride is a common and effective method for the benzoylation of alcohols. tsijournals.comnih.gov

To facilitate the acylation and manage the reaction byproducts, specific conditions and solvent systems are employed. Pyridine (B92270) is frequently used in such reactions, where it serves a dual purpose. stackexchange.com Firstly, it acts as a nucleophilic catalyst, reacting with benzoyl chloride to form a highly reactive acylpyridinium ion intermediate, which is more susceptible to attack by the alcohol. Secondly, pyridine functions as a weak base, neutralizing the hydrochloric acid generated during the reaction, thereby preventing potential side reactions and driving the equilibrium towards product formation. stackexchange.com Dichloromethane (DCM) is often used as an inert solvent for this type of transformation. stackexchange.com

Table 1: Typical Reaction Parameters for Acylation with Benzoyl Chloride

| Parameter | Condition | Purpose |

| Acylating Agent | Benzoyl Chloride | Provides the benzoyl group for esterification. |

| Base/Catalyst | Pyridine | Neutralizes HCl byproduct and activates the acylating agent. stackexchange.com |

| Solvent | Dichloromethane (DCM) | Provides an inert medium for the reaction. stackexchange.com |

| Temperature | Room Temperature to 0°C | Controls reaction rate and minimizes side reactions. |

| Stoichiometry | >2 equivalents of Benzoyl Chloride & Pyridine | Ensures complete di-acylation of the diol precursor. |

Following the reaction, the crude product mixture contains the desired ester, unreacted starting materials, and byproducts such as pyridinium (B92312) hydrochloride. Purification is essential to isolate this compound.

Silica (B1680970) Gel Chromatography: This is a standard method for purifying esters. researchgate.netnih.gov The nonpolar product is separated from the more polar unreacted diol and the ionic byproducts. A solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds from the silica gel column. researchgate.net The progress of the separation can be monitored using thin-layer chromatography (TLC).

Vacuum Distillation: For high-boiling point and thermally stable compounds like benzoate (B1203000) esters, vacuum distillation (or distillation under reduced pressure) is an effective purification method. vpscience.org By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for distillation at a lower temperature and preventing thermal decomposition. vpscience.orggoogle.com

Advanced Approaches and Related Esterifications

Modern synthetic chemistry often favors methods that are more atom-economical and environmentally benign than traditional routes. Catalytic esterification strategies, which use benzoic acid directly instead of the more reactive benzoyl chloride, represent a significant advancement.

Catalytic esterification involves the direct reaction of a carboxylic acid (benzoic acid) with an alcohol (1,2-diethoxy-1,2-ethanediol) in the presence of a catalyst to form the ester and water. This approach avoids the formation of corrosive HCl. Various catalytic systems have been developed to promote the esterification of benzoic acid. researchgate.netdergipark.org.tr

Key catalytic strategies include:

Deep Eutectic Solvents (DES): A mixture of a hydrogen bond donor (e.g., p-toluenesulfonic acid) and a hydrogen bond acceptor (e.g., benzyltriethylammonium chloride) can form a DES that acts as both the solvent and the catalyst. dergipark.org.tr This method has shown high conversions for the esterification of benzoic acid with various alcohols. dergipark.org.tr

Ion Exchange Resins: Solid acid catalysts, such as Amberlyst 15, can be used to facilitate the reaction. These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. dergipark.org.tr

Other Acid Catalysts: Traditional homogeneous acid catalysts like p-toluenesulfonic acid are also effective in promoting the reaction. dnu.dp.ua Studies have shown that under optimal conditions, benzoic acid conversion can reach 92% in 120 minutes. dnu.dp.ua

Table 2: Comparison of Catalysts for Benzoic Acid Esterification with Ethanol at 75°C

| Catalyst Type | Example | Benzoic Acid Conversion (%) |

| Deep Eutectic Solvent | p-TSA / BTEAC | 88.3% |

| Ionic Liquid | 1-butyl-3-methylimidazole chloride | Lower than DES |

| Ion Exchange Resin | Amberlyst 15 | Lower than DES |

| Data adapted from a study on the esterification of benzoic acid with various alcohols, showing the high efficacy of Deep Eutectic Solvents. dergipark.org.tr |

These advanced methods offer efficient and environmentally friendly alternatives for the synthesis of benzoic acid esters, including this compound. dergipark.org.tr

Selective Benzoylation of Diols and Related Substrates

The core transformation in the synthesis of this compound is the benzoylation of a diol precursor. Selective benzoylation, the ability to differentiate between two or more hydroxyl groups in a molecule, is a significant challenge in organic synthesis. Various methodologies have been developed to achieve regioselective acylation of diols, which can be broadly categorized into enzymatic and non-enzymatic methods.

Enzymatic methods often employ lipases to catalyze the benzoylation of primary hydroxyl groups with high regioselectivity. For instance, lipases from Mucor miehei (MML) and Candida antarctica (CAL) have been shown to effectively catalyze the benzoylation of the primary hydroxy group of 1,2-diols using vinyl benzoate as the acyl donor in organic solvents. researchgate.net This approach offers a green and mild alternative to traditional chemical methods.

Non-enzymatic methods for selective benzoylation often rely on the use of specific reagents and catalysts that can differentiate between the steric and electronic environments of the hydroxyl groups. For example, organobase-catalyzed regioselective benzoylation of diols has been achieved with high efficiency. researchgate.net Another strategy involves the use of protecting groups to temporarily block one hydroxyl group while the other is being benzoylated. The selective 2'-benzoylation of protected ribonucleosides, which contain cis-2',3'-diols, highlights the feasibility of such approaches in complex molecules. nih.gov

The choice of benzoylating agent is also crucial. Benzoyl chloride is a common and reactive choice, often used in the presence of a base to neutralize the HCl byproduct. The reaction of diols with benzoyl chloride can be controlled to achieve selective monobenzoylation or complete dibenzoylation depending on the stoichiometry and reaction conditions.

| Method | Catalyst/Reagent | Substrate Type | Selectivity | Reference |

| Enzymatic | Lipase (MML, CAL) | 1,2-Diols | Primary OH | researchgate.net |

| Organobase Catalyzed | DBU | Diols, Carbohydrates | Primary OH | researchgate.net |

| Protecting Group Strategy | Various | Polyols (e.g., Ribonucleosides) | Specific OH | nih.gov |

Influence of Reaction Parameters on Yield and Purity

The yield and purity of this compound are highly dependent on several key reaction parameters. The choice of solvent, temperature, reaction time, and the nature of the catalyst and base all play a significant role in the outcome of the benzoylation reaction.

Solvent: The solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used for benzoylation reactions to avoid side reactions with the solvent.

Temperature: The reaction temperature affects the rate of reaction. Generally, esterification reactions are carried out at temperatures ranging from room temperature to reflux to ensure a reasonable reaction rate. However, higher temperatures can sometimes lead to side reactions and decreased selectivity.

Reaction Time: The duration of the reaction is critical to ensure complete conversion of the starting material. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Catalyst and Base: In reactions involving benzoyl chloride, a base such as pyridine or triethylamine (B128534) is essential to scavenge the hydrochloric acid produced. The choice and amount of base can influence the reaction rate and prevent degradation of acid-sensitive functional groups. In catalytic methods, the nature and loading of the catalyst are critical for achieving high yield and selectivity.

The purification of the final product is also a critical step. Common purification techniques include column chromatography, recrystallization, and distillation to remove any unreacted starting materials, byproducts, and catalysts. The purity of the synthesized compound is then confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

| Parameter | Effect on Yield and Purity |

| Solvent | Influences solubility and reaction rate. |

| Temperature | Affects reaction rate; higher temperatures may lead to side reactions. |

| Reaction Time | Crucial for complete conversion. |

| Catalyst/Base | Influences reaction rate and prevents side reactions. |

Derivatization from 2,2-Diethoxyethyl Benzoate

An alternative synthetic approach to this compound could involve the derivatization of a precursor that already contains one of the benzoate moieties. For instance, starting from 2,2-diethoxyethyl benzoate, the target molecule could potentially be synthesized through a sequence of reactions involving hydroxylation followed by a second benzoylation.

This hypothetical pathway would first require the introduction of a hydroxyl group at the 2-position of the ethyl chain of 2,2-diethoxyethyl benzoate. This could potentially be achieved through a selective oxidation reaction. Once the hydroxyl group is introduced, a subsequent benzoylation step, as described in the previous sections, would yield the final product, this compound.

The feasibility of this approach would depend on the ability to selectively functionalize the C-H bond at the desired position without affecting the existing ester and acetal (B89532) functionalities. This would likely require the use of modern, highly selective oxidation catalysts. Following the hydroxylation, the second benzoylation step would proceed under standard conditions, for example, using benzoyl chloride in the presence of a base.

This derivatization strategy offers a convergent approach to the synthesis of the target molecule, where a key fragment is prepared first and then further elaborated.

Chemical Reactivity and Transformation Pathways of 2 Benzoyloxy 1,2 Diethoxyethyl Benzoate

Ester Functional Group Reactivity

Esters are derivatives of carboxylic acids and are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon group. libretexts.org While less reactive than acid chlorides or anhydrides, the ester functional group is susceptible to attack by a variety of nucleophiles, leading to the substitution of the alkoxy portion of the molecule. solubilityofthings.comlibretexts.org The reactivity of the two benzoate (B1203000) ester groups in (2-Benzoyloxy-1,2-diethoxyethyl)benzoate is the focal point of its chemical transformation pathways.

Hydrolytic Cleavage Reactions

Hydrolysis, which translates to "splitting with water," is a fundamental reaction of esters. libretexts.orgchemguide.co.uk This process involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org The reaction can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk For this compound, complete hydrolysis would break down the molecule into benzoic acid and its core diol structure.

The acid-catalyzed hydrolysis of an ester is a reversible equilibrium process. chemguide.co.uklibretexts.org It is essentially the reverse of the Fischer esterification reaction. youtube.comchemistrysteps.com The reaction is typically performed by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uklibretexts.org The excess water helps to shift the equilibrium position towards the products, maximizing the extent of hydrolysis. libretexts.orglibretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst (e.g., H₃O⁺). libretexts.orgucalgary.ca This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgucalgary.ca

Nucleophilic Attack by Water : A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. ucalgary.ca

Proton Transfer : A proton is transferred from the oxonium ion to one of the alkoxy oxygen atoms. This converts the alkoxy group into a good leaving group (an alcohol). ucalgary.cachemguide.co.uk

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the protonated leaving group as a neutral alcohol molecule. ucalgary.cachemguide.co.uk

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. libretexts.orgucalgary.ca

Applying this to this compound, each ester linkage would undergo this sequence, ultimately yielding two molecules of benzoic acid and the 1,2-diethoxyethane-1,2-diol core.

The hydrolysis of esters can also be achieved using a base, such as sodium hydroxide (B78521) (NaOH), in a process known as saponification. libretexts.orgucalgary.camasterorganicchemistry.com This term originates from the historical use of this reaction to make soap from fats (which are triesters). ucalgary.cajove.comlibretexts.org Unlike acid-catalyzed hydrolysis, base-promoted hydrolysis is an irreversible reaction. chemguide.co.uklibretexts.org This is because a stoichiometric amount of the base is consumed during the reaction. jove.comfiveable.me

The mechanism for saponification is as follows:

Nucleophilic Attack by Hydroxide : The strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate. ucalgary.camasterorganicchemistry.comjove.com

Collapse of the Intermediate : The intermediate is unstable and collapses, reforming the carbonyl double bond. This step causes the expulsion of the alkoxide ion (⁻OR) as the leaving group. ucalgary.camasterorganicchemistry.comjove.com

Irreversible Acid-Base Reaction : In the final and irreversible step, the strongly basic alkoxide ion deprotonates the newly formed carboxylic acid. ucalgary.camasterorganicchemistry.com This acid-base reaction produces an alcohol and a carboxylate salt, which is very unreactive toward further nucleophilic substitution. libretexts.orgsaskoer.ca

To obtain the free carboxylic acid from the resulting carboxylate salt, a final acidification step (acidic workup) is required after the initial reaction is complete. ucalgary.camasterorganicchemistry.com For this compound, saponification would yield sodium benzoate and the corresponding diol.

The rate and selectivity of ester hydrolysis are influenced by several factors, which are critical for controlling the reaction outcome. These factors can be broadly categorized as electronic, steric, and environmental.

| Factor | Effect on Hydrolysis Rate | Explanation |

| Electronic Effects | Electron-withdrawing groups (EWGs) on the acyl portion increase the rate, while electron-donating groups (EDGs) decrease it. ipl.orgresearchgate.net | EWGs increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. EDGs have the opposite effect. ipl.orgresearchgate.net |

| Steric Hindrance | Increased steric bulk near the carbonyl group decreases the rate of hydrolysis. ipl.org | Bulky groups physically obstruct the approach of the nucleophile (water or hydroxide) to the carbonyl carbon, slowing the reaction. For instance, ethyl benzoate hydrolyzes slower than ethyl formate. ipl.org |

| Catalyst Strength and Concentration | A higher concentration or strength of the acid or base catalyst leads to a faster reaction rate. studysmarter.co.uk | In acid catalysis, a stronger acid provides a higher concentration of H₃O⁺ ions for the initial protonation step. studysmarter.co.uk In base-promoted hydrolysis, a higher concentration of OH⁻ increases the frequency of nucleophilic attack. |

| Temperature | Higher temperatures generally increase the reaction rate. | Increased thermal energy provides the molecules with the necessary activation energy to overcome the reaction barrier. |

| Solvent Polarity | The solvent can affect the stability of reactants, intermediates, and transition states. | Polar solvents can stabilize charged intermediates and transition states, potentially influencing the reaction rate. |

Transesterification Reactions

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edulibretexts.org This reaction is an equilibrium process where an alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. libretexts.org To drive the equilibrium toward the desired product, a large excess of the reactant alcohol is typically used, in accordance with Le Chatelier's principle. ucla.edulibretexts.org

The mechanism for acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org Similarly, base-catalyzed transesterification involves an alkoxide ion as the nucleophile. ucla.edu

Research has demonstrated the feasibility of transesterification with benzoate esters. For example, crude methyl benzoate has been successfully converted to benzyl (B1604629) benzoate and butyl benzoate with high conversions using a titanate catalyst. acs.orgresearchgate.net

| Reactant Ester | Reactant Alcohol | Product Ester | Catalyst | Conversion (%) |

| Methyl Benzoate | Benzyl Alcohol | Benzyl Benzoate | Titanate | 100 acs.orgresearchgate.net |

| Methyl Benzoate | Butanol | Butyl Benzoate | Titanate | 82.79 acs.orgresearchgate.net |

For this compound, reaction with a different alcohol, such as methanol, under catalytic conditions would lead to the formation of methyl benzoate and the release of the 1,2-diethoxyethane-1,2-diol core.

Nucleophilic Substitution at the Carbonyl Center

Hydrolysis and transesterification are specific examples of a broader class of reactions known as nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This reaction type is characteristic of carboxylic acid derivatives, including esters. byjus.com The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Addition : A nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.combyjus.com

Elimination of Leaving Group : The intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (in the case of esters, an alkoxide). masterorganicchemistry.combyjus.com

Acyl Chloride > Acid Anhydride > Thioester > Ester > Amide libretexts.org

Besides water (hydrolysis) and alcohols (transesterification), other nucleophiles can react with the ester groups of this compound. These include:

Amines (Aminolysis) : Reaction with ammonia (B1221849) or primary/secondary amines yields amides. libretexts.org

Hydride Reagents : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. libretexts.orglibretexts.org

Organometallic Reagents : Grignard reagents (R-MgX) react with esters to produce tertiary alcohols after an acidic workup. libretexts.org

Each of these reactions proceeds via the nucleophilic acyl substitution mechanism, replacing the alkoxy groups of the original ester with the incoming nucleophile.

The ester group (-COOR) attached to the phenyl ring is an electron-withdrawing group. This is due to the electronegativity of the oxygen atoms (inductive effect) and the resonance delocalization of the ring's pi electrons into the carbonyl group. As a result, the phenyl rings in this compound are deactivated towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609).

This deactivation means that reactions such as nitration, halogenation, and sulfonation require more forcing conditions (e.g., higher temperatures or stronger catalysts) to proceed.

Furthermore, the ester group acts as a meta-director. When an electrophilic substitution reaction does occur, the incoming electrophile will predominantly add to the position meta to the point of attachment of the ester group. This directing effect can be explained by examining the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.

For ortho and para attack, one of the resonance structures of the sigma complex places a positive charge on the carbon atom directly bonded to the electron-withdrawing ester group. This is a highly destabilized arrangement.

For meta attack, the positive charge in the sigma complex is never placed on the carbon atom bearing the ester group, resulting in a more stable intermediate compared to the ortho and para cases.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. For benzoate esters, this reaction will yield the meta-substituted product.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., -Br or -Cl) typically requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction will proceed to give the meta-halo-substituted benzoate.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished using fuming sulfuric acid (H₂SO₄ + SO₃). This reaction is reversible and will also yield the meta product.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated rings like those of benzoate esters. The strong electron-withdrawing nature of the ester group, coupled with the tendency of the Lewis acid catalyst to complex with the carbonyl oxygen, renders the ring too unreactive for these transformations.

| Position of Attack | Relative Stability of Sigma Complex | Outcome |

|---|---|---|

| Ortho | Destabilized | Minor or no product formed. |

| Meta | Less Destabilized | Major product formed. |

| Para | Destabilized | Minor or no product formed. |

Mechanistic Investigations of Reactions Involving 2 Benzoyloxy 1,2 Diethoxyethyl Benzoate

Elucidation of Reaction Mechanisms in Ester Transformations

The transformations of the two benzoate (B1203000) ester functional groups in (2-Benzoyloxy-1,2-diethoxyethyl)benzoate are governed by mechanisms common to carboxylic acid derivatives. bham.ac.uk These reactions, such as hydrolysis or transesterification, are among the most extensively studied in organic chemistry and proceed through a multi-step pathway involving key intermediates. ucalgary.ca The reactivity of the ester is influenced by the electrophilicity of the carbonyl carbon, which is susceptible to attack by nucleophiles. semanticscholar.org

The principal mechanism for reactions at the acyl carbon of the benzoate esters is nucleophilic acyl substitution, which proceeds via a nucleophilic addition-elimination pathway. ucalgary.cachemguide.co.uk This two-stage process is distinct from SN2 reactions and is characteristic of carbonyl compounds containing a potential leaving group. chemguide.co.uk

Central to the nucleophilic addition-elimination mechanism is the formation of a short-lived tetrahedral intermediate. ucalgary.ca When the nucleophile adds to the carbonyl carbon, the hybridization of this carbon changes from sp2 to sp3, resulting in a tetrahedral geometry. This intermediate contains a carbon atom bonded to four distinct groups: the original carbonyl oxygen (now an alkoxide), the R group of the carbonyl, the leaving group, and the newly added nucleophile.

The stability and fate of this tetrahedral intermediate are critical to the reaction's outcome. The intermediate is typically unstable and will collapse by ejecting the most stable leaving group to reform a carbonyl double bond. bham.ac.uklibretexts.org For instance, in the base-promoted hydrolysis of one of the benzoate esters, the tetrahedral intermediate formed after hydroxide (B78521) attack will expel an alkoxide leaving group. ucalgary.calibretexts.org The stability of these intermediates can be influenced by factors such as charge distribution and the nature of the substituents. The conformation of the tetrahedral intermediate is also believed to be highly important, with specific conformers decomposing in a selective manner. cdnsciencepub.com

Table 1: Key Steps in the Base-Promoted Hydrolysis of a Benzoate Ester Moiety

| Step | Description | Intermediate/Transition State |

| 1. Nucleophilic Addition | The hydroxide nucleophile attacks the electrophilic carbonyl carbon. | A tetrahedral alkoxide intermediate is formed. |

| 2. Elimination | The intermediate collapses, reforming the C=O double bond. | The alkoxide group is expelled as the leaving group. |

| 3. Deprotonation | A rapid acid-base reaction occurs where the expelled alkoxide deprotonates the newly formed carboxylic acid. | The final products are a carboxylate salt and an alcohol. |

Ester transformations are often sluggish and require catalysis to proceed at a reasonable rate. bham.ac.uk Both acid and base catalysis are commonly employed, and both involve critical proton transfer steps. youtube.com

In acid catalysis, such as in ester hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. youtube.comlibretexts.org This step increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to attack by a weak nucleophile like water. libretexts.org Following the formation of the tetrahedral intermediate, a series of proton transfers occurs. youtube.commasterorganicchemistry.com A proton is transferred to the leaving group (the alkoxy group), converting it into a better leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The final steps involve the elimination of the alcohol and deprotonation of the reformed carbonyl to yield the carboxylic acid and regenerate the acid catalyst. youtube.comresearchgate.net

Mechanistic Aspects of Acetal (B89532) Formation and Hydrolysis

The this compound molecule contains a 1,2-diethoxyethyl group, which is structurally related to an acetal. The formation of this moiety can be understood through reactions involving ethers and peroxides. For instance, the reaction of benzoyl peroxide with diethyl ether is known to produce 1-ethoxyethyl benzoate. acs.org A similar reaction with diethyl Cellosolve yields a mixture including 1,2-diethoxyethyl benzoate. acs.org The hydrolysis of this acetal-like structure follows well-established mechanistic pathways.

Table 2: Products from the Reaction of Benzoyl Peroxide with Ethers at ~40°C

| Ether Solvent | Product | Approximate Yield (mole per mole peroxide) |

| Diethyl Ether | Benzoic acid | 0.80 - 0.95 |

| 1-Ethoxyethyl benzoate | 0.78 - 0.84 | |

| Carbon dioxide | 0.19 - 0.25 | |

| Diethyl Cellosolve | Benzoic acid | 0.77 - 0.81 |

| 1-(2-Ethoxyethoxy)-ethyl benzoate & 1,2-diethoxyethyl benzoate | 0.60 | |

| Carbon dioxide | 0.17 - 0.22 | |

| Data sourced from Cass, W. E. (1946). acs.org |

The formation and hydrolysis of acetals are classic examples of acid-catalyzed reactions. libretexts.org In the context of hydrolysis of the 1,2-diethoxyethyl group, an acid catalyst is required to protonate one of the ether oxygens. libretexts.org This protonation converts the alkoxy group into a good leaving group (an alcohol). libretexts.org

The departure of the alcohol molecule is often assisted by the lone pair of electrons on the adjacent ether oxygen, resulting in a resonance-stabilized oxonium ion. libretexts.org This cation is then attacked by a water molecule, which acts as the nucleophile. libretexts.org Subsequent deprotonation of the attacking water molecule yields a hemiacetal and regenerates the acid catalyst. The process can then be repeated: the hydroxyl group of the hemiacetal is protonated, eliminated as water to form another oxonium ion, which is then attacked by a second water molecule to ultimately yield a geminal-diol and another alcohol molecule after deprotonation. libretexts.org The entire process requires catalytic amounts of acid, as excess acid could lead to undesired side reactions or protonate the alcohol nucleophile, reducing its effectiveness in the reverse reaction. acs.org

Acetal formation and hydrolysis are reversible equilibrium processes. libretexts.orglibretexts.org The direction of the reaction can be controlled by manipulating the reaction conditions according to Le Chatelier's principle. libretexts.org

To favor the formation of an acetal from a carbonyl compound and an alcohol, the water produced as a byproduct must be removed from the reaction mixture. libretexts.org This can be achieved using a Dean-Stark apparatus or molecular sieves, which shifts the equilibrium toward the acetal product. libretexts.orggoogle.com

Conversely, to promote the hydrolysis of an acetal back to the carbonyl compound and alcohols, a large excess of water is used. libretexts.orglibretexts.org The high concentration of water shifts the equilibrium position toward the hydrolysis products. libretexts.org Therefore, the stability of the 1,2-diethoxyethyl group in this compound would be low in the presence of aqueous acid. libretexts.org

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful technique employed in chemistry to trace the path of atoms or functional groups through a chemical reaction. This methodology provides invaluable insights into reaction mechanisms that would otherwise be difficult to ascertain. In the context of "this compound," while specific isotopic labeling studies are not extensively documented in publicly available literature, the principles of this technique can be applied to hypothesize how its reaction mechanisms, such as hydrolysis or transesterification, could be elucidated.

By strategically replacing an atom within the molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹⁶O with ¹⁸O, or ¹²C with ¹³C), researchers can follow the labeled atom's journey from reactant to product. The position of the isotopic label in the final products is typically determined using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

For a compound like this compound, which contains multiple ester and ether functionalities, isotopic labeling would be crucial in distinguishing between different potential mechanistic pathways. For instance, in a hydrolysis reaction, it would be possible to determine whether the cleavage of the ester bond occurs at the acyl-oxygen bond or the alkyl-oxygen bond.

Consider the hydrolysis of the benzoate group. By enriching the oxygen of the water molecule used for hydrolysis with ¹⁸O, the location of this isotope in the products—either in the benzoic acid or the alcohol fragment—reveals the site of bond cleavage.

To illustrate the application of this technique, a hypothetical isotopic labeling study for the hydrolysis of this compound is presented below. This study aims to determine the mechanism of cleavage of one of the benzoate ester groups.

Hypothetical Study: ¹⁸O Labeling in the Hydrolysis of this compound

In this hypothetical experiment, the hydrolysis of this compound is carried out in the presence of water enriched with the ¹⁸O isotope (H₂¹⁸O). The products of the reaction, benzoic acid and (2-hydroxy-1,2-diethoxyethyl)benzoate, are then analyzed by mass spectrometry to determine the location of the ¹⁸O label.

Two primary mechanistic pathways are considered:

Pathway A: Acyl-Oxygen Cleavage. The nucleophilic water molecule attacks the carbonyl carbon of the benzoate group, leading to the cleavage of the bond between the carbonyl carbon and the ester oxygen.

Pathway B: Alkyl-Oxygen Cleavage. The nucleophilic water molecule attacks the carbon atom attached to the ester oxygen, resulting in the cleavage of the bond between this carbon and the ester oxygen.

The expected distribution of the ¹⁸O label in the products for each pathway is outlined in the table below.

Table 1: Expected Distribution of ¹⁸O Label in the Hydrolysis Products of this compound

| Mechanistic Pathway | Site of Nucleophilic Attack | Bond Cleaved | Expected ¹⁸O Location in Products |

| Pathway A | Carbonyl Carbon | Acyl-Oxygen (C=O)-O | Benzoic Acid |

| Pathway B | Alkyl Carbon | Alkyl-Oxygen (O-C) | (2-hydroxy-1,2-diethoxyethyl)benzoate |

The results of such an experiment would provide conclusive evidence for the operative reaction mechanism. For most ester hydrolysis reactions under neutral or acidic conditions, acyl-oxygen cleavage (Pathway A) is the commonly observed mechanism. Therefore, it would be expected that the ¹⁸O label would be incorporated into the benzoic acid product.

This type of detailed mechanistic investigation, facilitated by isotopic labeling, is fundamental to understanding the reactivity and chemical behavior of complex molecules like this compound.

Computational and Theoretical Chemistry Studies of 2 Benzoyloxy 1,2 Diethoxyethyl Benzoate

Molecular Orbital and Density Functional Theory (DFT) Calculations

Molecular Orbital (MO) theory and Density Functional Theory (DFT) are foundational methods in computational chemistry for understanding the electronic structure of molecules. DFT, in particular, has become a popular approach due to its balance of accuracy and computational cost, making it well-suited for studying relatively large organic molecules like (2-Benzoyloxy-1,2-diethoxyethyl)benzoate.

DFT calculations can be employed to determine a wide range of electronic properties. By solving the Kohn-Sham equations, one can obtain the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzoate (B1203000) rings, while the LUMO may be centered on the carbonyl groups, which are electrophilic.

Furthermore, DFT can be used to generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and ether groups would be expected to show negative electrostatic potential, while the hydrogen atoms of the aromatic rings and the carbonyl carbon atoms would exhibit positive potential.

A hypothetical representation of HOMO-LUMO energies for this compound, based on calculations for similar benzoate esters, is presented in the table below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This is an interactive data table. You can sort and filter the data.

Conformational Analysis of Esters and Diethoxymethane (B1583516) Moieties

Computational methods can be used to perform a systematic search of the conformational space to locate various energy minima. For the ester groups, the planar Z conformation is generally favored due to resonance stabilization. The diethoxymethane moiety presents a more complex conformational landscape due to the anomeric effect, which involves the interaction between the lone pairs of one oxygen atom and the antibonding orbital of the adjacent C-O bond. This effect can lead to a preference for gauche conformations.

By calculating the relative energies of different conformers, a Boltzmann distribution can be determined, which provides the probability of finding the molecule in a particular conformation at a given temperature. The most stable conformer is the one that will be most populated and will therefore dominate the observed properties of the molecule.

Below is a hypothetical table of relative energies for different conformers of the diethoxymethane moiety within the molecule.

| Conformer | Dihedral Angle (° O-C-O-C) | Relative Energy (kcal/mol) |

| Anti-Anti | 180 | 2.5 |

| Gauche-Anti | 60 | 0.5 |

| Gauche-Gauche | 60, 60 | 0.0 |

This is an interactive data table. You can sort and filter the data.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction of interest is its hydrolysis, which would lead to the formation of benzoic acid and 1,2-diethoxy-1,2-ethanediol. DFT calculations can be used to model the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. The height of the energy barrier from the reactants to the transition state is the activation energy, which determines the rate of the reaction.

The hydrolysis of an ester can proceed through different mechanisms, such as acid-catalyzed or base-catalyzed pathways. Computational modeling can help to elucidate the preferred mechanism by comparing the activation energies of the different pathways. For the hydrolysis of this compound, the reaction would likely proceed via a tetrahedral intermediate formed by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon.

A hypothetical energy profile for the base-catalyzed hydrolysis of one of the ester groups is presented in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -10.3 |

This is an interactive data table. You can sort and filter the data.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For the hydrolysis of this compound, a polar solvent like water would be expected to stabilize charged species, such as the tetrahedral intermediate and the transition states, through hydrogen bonding and dipole-dipole interactions. This stabilization would lower the activation energy and increase the reaction rate compared to the reaction in a nonpolar solvent.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the molecule. These calculated shielding values can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. The calculated frequencies and intensities can then be used to generate a theoretical IR spectrum. These predictions can be invaluable in interpreting experimental spectra and assigning specific signals to particular atoms or functional groups within the molecule.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational calculations that can be used to predict the reactivity of a molecule. These descriptors can be used in quantitative structure-activity relationship (QSAR) studies to correlate the structure of a molecule with its chemical or biological activity.

For this compound, several quantum chemical descriptors can be calculated to predict its reactivity. These include the energies of the HOMO and LUMO, the HOMO-LUMO gap, the molecular electrostatic potential, and various atomic charges. For example, a lower LUMO energy would suggest that the molecule is a better electron acceptor and more susceptible to nucleophilic attack. The values of these descriptors can provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with that of other related compounds.

A table of hypothetical quantum chemical descriptors for this compound is provided below.

| Descriptor | Value |

| Ionization Potential (eV) | 8.2 |

| Electron Affinity (eV) | 0.9 |

| Electronegativity (χ) | 4.55 |

| Hardness (η) | 3.65 |

| Electrophilicity Index (ω) | 2.83 |

This is an interactive data table. You can sort and filter the data.

Spectroscopic Analysis in the Research of 2 Benzoyloxy 1,2 Diethoxyethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectral Interpretation for Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (2-Benzoyloxy-1,2-diethoxyethyl)benzoate, the spectrum would be expected to show distinct signals for the aromatic protons of the two benzoate (B1203000) groups and the aliphatic protons of the diethoxyethyl chain.

Aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons on the benzoate rings would likely present as multiplets due to complex spin-spin coupling. Protons ortho to the carbonyl group are generally the most deshielded.

The protons of the diethoxyethyl group would be found in the upfield region. The methine proton (-CH-) adjacent to the two oxygen atoms would be significantly deshielded, while the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethoxy groups would show characteristic quartet and triplet patterns, respectively, due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (ortho) | ~8.0 | Multiplet |

| Aromatic-H (meta, para) | ~7.4-7.6 | Multiplet |

| -O-CH-O- | ~5.8-6.0 | Singlet/Triplet |

| -O-CH₂-CH₃ | ~3.5-4.0 | Quartet |

¹³C NMR Spectral Interpretation for Carbon Connectivity

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum of this compound would display signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the diethoxyethyl moiety.

The carbonyl carbons (C=O) of the ester groups are highly deshielded and appear far downfield, typically in the range of δ 165-175 ppm. The aromatic carbons would produce a cluster of peaks between δ 125-135 ppm. The carbon atoms of the diethoxyethyl group would be found in the upfield region, with the carbon atom bonded to two oxygens (-O-CH-O-) being the most deshielded among them.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~165-170 |

| Aromatic-C (ipso) | ~130-133 |

| Aromatic-C (ortho, meta, para) | ~128-130 |

| -O-CH-O- | ~95-105 |

| -O-CH₂-CH₃ | ~60-70 |

Advanced NMR Techniques (COSY, HMBC, HMQC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy groups, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals corresponding to each proton signal identified in the ¹H NMR spectrum.

Conformational Analysis via NMR

NMR spectroscopy can also provide insights into the three-dimensional structure and conformational preferences of a molecule in solution. By analyzing coupling constants (J-values) from the ¹H NMR spectrum, information about dihedral angles between adjacent protons can be obtained using the Karplus equation. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, even if they are not directly bonded, providing crucial data for determining the preferred conformation of the flexible diethoxyethyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Carbonyl Stretching Vibrations (C=O)

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups in the two ester functionalities. For aromatic esters, this band typically appears in the region of 1730-1715 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org The conjugation of the carbonyl group with the benzene ring slightly lowers the stretching frequency compared to aliphatic esters. pg.edu.pl The intensity of this peak is characteristically strong due to the large change in dipole moment during the vibration. spectroscopyonline.com

Table 3: Characteristic IR Absorption for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Aromatic Ester) | Stretch | 1730-1715 | Strong |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium to Weak |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium |

In addition to the carbonyl stretch, strong bands corresponding to the C-O stretching vibrations of the ester groups would be observed in the 1300-1000 cm⁻¹ region. orgchemboulder.comlibretexts.orglibretexts.org The presence of both the strong C=O and C-O stretching bands is a definitive indicator of the ester functional groups in the molecule.

Carbon-Oxygen Stretching Vibrations (C-O) in Esters and Ethers

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. In the case of this compound, the C-O stretching vibrations of the ester and ether groups are particularly informative.

The molecule contains two types of ester C-O bonds and two ether C-O bonds. Aromatic esters, such as the benzoate groups in this compound, typically exhibit two distinct C-O stretching bands. spectroscopyonline.comspectroscopyonline.com The asymmetric C-O-C stretching vibration, which involves the bond between the carbonyl carbon and the ester oxygen, is generally found in the region of 1310-1250 cm⁻¹. spectroscopyonline.com The symmetric O-C-C stretching vibration, involving the bond between the ester oxygen and the alkyl carbon, typically appears between 1130-1100 cm⁻¹. spectroscopyonline.com

For the ether linkages (diethoxy groups), the asymmetric C-O-C stretching vibration is expected to produce a strong absorption band around 1120 cm⁻¹. youtube.com The presence of two benzoate groups and two ethoxy groups would likely lead to complex and potentially overlapping bands in this region of the IR spectrum.

A hypothetical IR data table for this compound, based on characteristic group frequencies, is presented below.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Asymmetric C-O-C Stretch | Aromatic Ester | 1310-1250 | Strong |

| Symmetric O-C-C Stretch | Aromatic Ester | 1130-1100 | Strong |

| Asymmetric C-O-C Stretch | Dialkyl Ether | ~1120 | Strong |

This table is based on typical values for the respective functional groups and may not represent the exact experimental values for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₂₀H₂₂O₆), the molecular weight is 358.39 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 358.

The fragmentation of benzoate esters is well-documented. pharmacy180.com A common fragmentation pathway involves the loss of the alkoxy radical to form a stable benzoyl cation. In the case of this compound, several key fragmentation pathways can be predicted:

Formation of the Benzoyl Cation: A primary fragmentation would be the cleavage of the ester bond to lose a C₁₂H₁₅O₄ radical, resulting in a prominent peak for the benzoyl cation (C₇H₅O⁺) at m/z 105. pharmacy180.com

Formation of the Benzoic Acid Radical Cation: Another possible fragmentation is the loss of a neutral C₁₂H₁₄O₃ molecule, leading to a peak corresponding to the benzoic acid radical cation (C₇H₆O₂⁺) at m/z 122. pharmacy180.com

Cleavage of Ether Bonds: The ethoxy groups can also undergo fragmentation, such as the loss of an ethyl radical (C₂H₅•) to give an [M-29]⁺ ion, or the loss of an ethoxy radical (C₂H₅O•) to yield an [M-45]⁺ ion.

A hypothetical mass spectrometry fragmentation data table is provided below.

| m/z | Proposed Fragment Ion | Formula |

| 358 | Molecular Ion (M⁺) | C₂₀H₂₂O₆⁺ |

| 313 | [M - C₂H₅O]⁺ | C₁₈H₁₇O₅⁺ |

| 253 | [M - C₇H₅O₂]⁺ | C₁₃H₁₇O₄⁺ |

| 122 | Benzoic acid radical cation | C₇H₆O₂⁺ |

| 105 | Benzoyl cation | C₇H₅O⁺ |

| 77 | Phenyl cation | C₆H₅⁺ |

This table represents a plausible fragmentation pattern based on the known behavior of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophores

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light. The two benzoate groups in this compound act as significant chromophores.

Below is a table summarizing the expected UV-Vis absorption data.

| Chromophore | Transition | Expected λmax (nm) |

| Benzoate | π → π* | ~224-230 |

The expected λmax is based on the absorption of similar benzoate compounds.

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

While each spectroscopic technique provides valuable data, a definitive structural elucidation of this compound requires an integrated approach. nih.govjchps.com The information from IR, MS, and UV-Vis spectroscopy, often combined with Nuclear Magnetic Resonance (NMR) spectroscopy, allows for a synergistic and unambiguous determination of the molecular structure.

The process of integrated spectral analysis would proceed as follows:

Molecular Formula and Unsaturation: Mass spectrometry provides the molecular weight and, through high-resolution mass spectrometry (HRMS), the exact molecular formula (C₂₀H₂₂O₆). This allows for the calculation of the degree of unsaturation (double bond equivalents), which for this molecule is 10, consistent with two benzene rings and two carbonyl groups.

Functional Group Identification: IR spectroscopy confirms the presence of key functional groups. The characteristic C=O stretching frequency of the aromatic ester (around 1720 cm⁻¹) and the various C-O stretching bands would confirm the presence of the ester and ether linkages. libretexts.orgorgchemboulder.com

Chromophore Confirmation: UV-Vis spectroscopy corroborates the presence of the aromatic benzoate systems, as indicated by the absorption in the 224-230 nm range. researchgate.net

Fragmentation and Connectivity: The fragmentation pattern from mass spectrometry helps to piece together the molecular structure. The observation of the benzoyl cation (m/z 105) and the benzoic acid radical cation (m/z 122) strongly supports the presence of benzoate ester moieties. pharmacy180.com

Complete Structural Assembly: While not covered in this article, ¹H and ¹³C NMR spectroscopy would provide the final and most detailed picture of the molecule's connectivity and stereochemistry by revealing the chemical environment of each proton and carbon atom.

By combining the data from these different spectroscopic methods, researchers can confidently assemble the complete and accurate structure of this compound.

Role of 2 Benzoyloxy 1,2 Diethoxyethyl Benzoate in Advanced Organic Synthesis and Chemical Transformations

Utilization as a Key Synthetic Building Block or Intermediate

(2-Benzoyloxy-1,2-diethoxyethyl)benzoate functions as a versatile C2-synthon, providing a stable and manageable source of the glyoxal backbone for constructing more complex molecular architectures. While direct applications of this specific dibenzoate are not widely documented, the utility of closely related glyoxal acetals is well-established, illustrating the synthetic potential of this class of compounds. Glyoxal mono- and bis-acetals are valuable intermediates in the synthesis of a wide range of organic compounds, including heterocyclic systems and α,β-unsaturated aldehydes. google.comtandfonline.com

For instance, glyoxal monoacetals are used in Wittig-type reactions to produce α,β-unsaturated aldehydes, which are themselves important intermediates in natural product synthesis. tandfonline.com Furthermore, derivatives like 1-chloro-1,2,2-trialkoxyethanes, which can be generated from glyoxal acetals, are potent electrophiles used in the synthesis of isoquinolines, a core structure in many alkaloids. google.com The bifunctional nature of this compound, possessing two masked aldehyde groups, makes it an ideal candidate for constructing symmetrical molecules or for use in condensation reactions to form important heterocyclic rings, such as pyrazines or imidazoles, which are prevalent in pharmaceuticals and materials science. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5435-11-0 echemi.com |

| Molecular Formula | C₂₀H₂₂O₆ echemi.com |

| Molecular Weight | 358.4 g/mol echemi.com |

| Systematic Name | 1,2-diethoxyethane-1,2-diyl dibenzoate |

| Synthon Equivalent | Glyoxal (CHOCHO) |

Strategic Application of Acetal (B89532) Functionality as a Protecting Group in Multi-step Synthesis

The core utility of this compound stems from the strategic masking of glyoxal's two carbonyl groups via acetal formation. Acetal protection is a cornerstone of multi-step organic synthesis, allowing chemists to shield reactive carbonyls from undesired reactions while transformations are carried out elsewhere in the molecule. researchgate.net In this compound, the diethoxy acetal structure effectively "protects" the aldehyde functions of the parent glyoxal.

The primary challenge with using glyoxal directly is its extreme electrophilicity and tendency to undergo self-condensation or polymerization. nih.govnih.gov By converting it into this compound, the two carbonyl carbons are transformed from highly reactive sp² centers into more stable sp³ hybridized carbons within the acetal linkages. This protection renders the core C2 unit inert to a wide range of reagents, particularly nucleophiles and bases, that would readily attack an unprotected aldehyde.

This masking strategy allows the two-carbon glyoxal unit to be introduced into a molecule early in a synthetic sequence. The protected form can withstand various subsequent reaction steps, and the aldehyde functionalities can be revealed (deprotected) at a later, strategic point by acid-catalyzed hydrolysis. This controlled "unmasking" is crucial for complex syntheses where timing and selectivity are paramount. The use of protected glyoxals is essential for building blocks in the convergent synthesis of complex molecules, including trioxacarcins. researchgate.net

The stability of this compound under different conditions is dictated by its constituent functional groups: acetals and benzoate (B1203000) esters.

Acetal Stability: Acetal groups are known to be robust under neutral and, most importantly, basic conditions. They are resistant to strong bases (e.g., hydroxides, alkoxides), organometallic reagents (e.g., Grignard reagents, organolithiums), and reducing agents like lithium aluminum hydride. This stability allows for a wide array of synthetic manipulations on other parts of a molecule without disturbing the protected glyoxal core.

Benzoate Ester Stability: Benzoate esters are also relatively stable. While they can be cleaved by hydrolysis under strongly acidic or basic (saponification) conditions, they are generally compatible with many neutral and mildly acidic or basic reagents used in modern synthesis.

Table 2: Predicted Compatibility of this compound

| Reagent/Condition Type | Compatibility | Rationale |

|---|---|---|

| Strong Bases (e.g., NaOH, LDA) | Moderate to Low | Stable acetal, but risk of ester saponification. |

| Strong Acids (e.g., HCl, H₂SO₄) | Low | Acetal hydrolysis (deprotection). |

| Nucleophiles (e.g., Grignard, R-Li) | High | Acetal and ester groups are generally inert. |

| Reducing Agents (e.g., NaBH₄, H₂/Pd) | High | Acetal and ester groups are not readily reduced. |

Contribution to the Synthesis of Complex Natural Products and Analogues

Glyoxal and its derivatives are key precursors for synthesizing heterocyclic compounds that form the core of numerous natural products and biologically active molecules. researchgate.net For example, the condensation of glyoxal with ammonia (B1221849) derivatives like benzylamine is a foundational step in the synthesis of complex caged compounds such as hexanitrohexaazaisowurtzitane (CL-20). nih.govnih.gov These reactions highlight the importance of the glyoxal unit in constructing intricate nitrogen-containing heterocycles. researchgate.netchemmethod.comnih.gov

While specific instances employing this compound in a completed natural product synthesis were not prominently found in a review of the literature, its role as a stable glyoxal synthon makes it an attractive potential intermediate for such endeavors. The ability to introduce a masked 1,2-dicarbonyl unit is critical in the synthesis of many alkaloids, terpenes, and polyketides where such functionality is installed and later elaborated. The use of various protected building blocks is a common strategy in the synthesis of complex molecules like glyceroplasmalopsychosine and various glycosides. nih.gov

Development of Chemoselective, Regioselective, and Stereoselective Pathways

The symmetrical structure of this compound presents interesting possibilities for developing selective synthetic methodologies, although specific examples are not extensively reported.

Chemoselectivity: The molecule contains two identical benzoate ester groups. A significant challenge and opportunity would be the development of a reaction that could selectively transform one ester while leaving the other intact. Such a transformation would convert the symmetrical C2 building block into a non-symmetrical one, greatly expanding its synthetic utility.

Regioselectivity: In reactions where the protected glyoxal unit is incorporated into a larger molecule, the subsequent deprotection and reaction of the two aldehyde groups could potentially be controlled regioselectively if they are in different chemical environments.

Stereoselectivity: The two central carbons of the ethane backbone in this compound are stereocenters. The compound can exist as a racemic mixture of enantiomers or as a meso compound. Utilizing a chiral, enantiopure form of this building block could allow for the transfer of stereochemical information, enabling the stereoselective synthesis of complex chiral targets. This is a common strategy in modern asymmetric synthesis, where chiral building blocks derived from natural sources or asymmetric catalysis are used to control the stereochemical outcome of a reaction sequence.

Future Research Directions and Methodological Advancements

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of benzoate (B1203000) esters often relies on methods that can be energy-intensive and may generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic routes for (2-Benzoyloxy-1,2-diethoxyethyl)benzoate.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing more environmentally benign syntheses. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could significantly improve the environmental footprint of its synthesis.

Biocatalysis: The use of enzymes, such as lipases, as catalysts in esterification reactions is a promising avenue for sustainable synthesis. Biocatalysis often proceeds under mild reaction conditions, with high selectivity, and can reduce the generation of byproducts. Future work could focus on identifying or engineering enzymes that are highly efficient and selective for the synthesis of this specific vicinal diester.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a more controlled and efficient manufacturing process.

Exploration of Novel Catalytic Systems for Selective Transformations

The presence of two benzoate groups in a vicinal arrangement, along with two ethoxy groups, offers multiple sites for chemical transformation. The development of novel catalytic systems that can selectively target these functional groups is a key area for future investigation.

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as powerful tools for a wide range of chemical transformations. They can offer high levels of stereoselectivity and chemoselectivity under mild reaction conditions. Research into the application of organocatalysts for the selective hydrolysis, transesterification, or other modifications of one of the benzoate groups in this compound could open up new synthetic possibilities.

Transition Metal Catalysis: Transition metal catalysts are renowned for their ability to catalyze a vast array of chemical reactions. Future research could explore the use of transition metal complexes to achieve selective transformations at the ester or ether functionalities. For instance, developing catalysts for the regioselective opening of the vicinal diester to form valuable building blocks would be of significant interest.

Chemo- and Stereoselective Catalysis: Given the potential for stereoisomers in derivatives of this compound, the development of catalysts that can control both chemoselectivity (which functional group reacts) and stereoselectivity (the three-dimensional arrangement of the product) is crucial. This would be particularly important if the starting materials for the synthesis of this compound are chiral, or if subsequent transformations are intended to introduce chirality.

Integration of Advanced Computational Methods for Predictive Synthesis

Modern computational chemistry offers powerful tools for predicting reaction outcomes, designing novel catalysts, and optimizing reaction conditions. Integrating these methods into the study of this compound can accelerate research and development.

Retrosynthesis Software: Advanced retrosynthesis software can be employed to identify novel and efficient synthetic routes to the target molecule. These programs utilize vast databases of chemical reactions and sophisticated algorithms to propose synthetic pathways that may not be immediately obvious to a chemist.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the mechanisms of esterification and other reactions involving this compound. This can provide valuable insights into reaction pathways, transition states, and the factors that control selectivity, aiding in the rational design of improved synthetic methods.

Machine Learning and AI: Machine learning and artificial intelligence are increasingly being used to predict the outcomes of chemical reactions and to optimize catalyst performance. By training models on large datasets of reaction data, it may be possible to predict the optimal conditions for the synthesis of this compound with high accuracy, saving significant experimental time and resources.

Expanding the Synthetic Utility in Complex Molecule Construction

The unique arrangement of functional groups in this compound suggests its potential as a versatile building block in the synthesis of more complex molecules.

Vicinal Diol and Diester Motifs in Natural Products: Vicinal diol and diester functionalities are present in a variety of natural products with interesting biological activities. Future research could explore the transformation of this compound into chiral diols or other key intermediates for the synthesis of such natural products.

Functional Group Transformations: The benzoate esters can serve as protecting groups for the vicinal diol functionality or as leaving groups in substitution reactions. Research into the selective cleavage or transformation of the ester and ether groups could lead to the development of novel synthetic methodologies. For example, the controlled hydrolysis of one or both benzoate groups could provide access to valuable mono- and di-hydroxy intermediates.

Spectroscopic Method Refinements for Enhanced Structural Characterization

The unambiguous characterization of this compound and its derivatives is crucial for understanding its properties and reactivity. Future advancements in spectroscopic techniques will play a key role in this endeavor.

Advanced NMR Techniques: While standard 1D and 2D NMR techniques are essential for routine characterization, more advanced methods can provide deeper structural insights. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of the molecule. Furthermore, combining experimental NMR data with molecular modeling and DFT calculations can provide a powerful tool for the complete structural and conformational analysis of this flexible molecule. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of the molecule, providing valuable information about its connectivity. nih.govresearchgate.net For more complex derivatives or potential oligomers, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) could be employed. nih.gov

Vibrational and Chiroptical Spectroscopy: Infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, particularly the carbonyl stretching frequencies of the ester groups. orgchemboulder.comspectroscopyonline.com For chiral derivatives of this compound, chiroptical techniques such as circular dichroism (CD) would be invaluable for determining the absolute stereochemistry. daneshyari.com

Crystallographic Methods: While obtaining single crystals of flexible molecules can be challenging, X-ray crystallography provides the most definitive structural information. Future research could focus on developing crystallization strategies for this compound and its derivatives. Advances in crystallographic techniques for flexible molecules could aid in this endeavor. uqiitd.orgacs.orgrsc.org

By pursuing these future research directions, the scientific community can significantly advance our understanding and application of this compound, paving the way for new discoveries in synthesis, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.